Adu-S100 acide libre

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

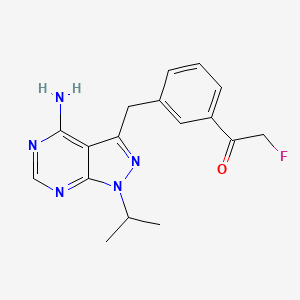

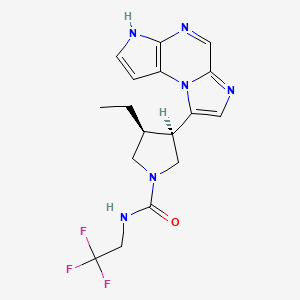

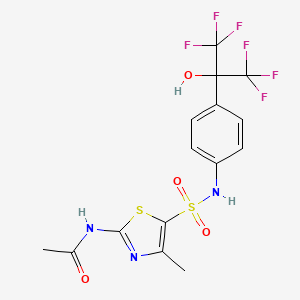

ADU-S100, également connu sous le nom de MIW815, est un agoniste synthétique de dinucléotide cyclique de la voie stimulatrice des gènes de l'interféron. Ce composé a suscité un intérêt considérable en raison de son potentiel en immunothérapie contre le cancer. Il active la voie stimulatrice des gènes de l'interféron, conduisant à la production d'interférons de type I et d'autres cytokines, qui jouent un rôle crucial dans la réponse immunitaire contre les cellules cancéreuses .

Applications De Recherche Scientifique

ADU-S100 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the properties and reactions of cyclic dinucleotides.

Biology: It is used to investigate the role of the stimulator of interferon genes pathway in immune responses.

Medicine: It is being explored as a potential therapeutic agent for cancer immunotherapy.

Mécanisme D'action

Target of Action

Adu-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) agonist that primarily targets the Stimulator of Interferon Genes (STING) pathway . STING is a receptor crucial to activate the innate (endogenous) immune system .

Mode of Action

Adu-S100 activates all known human and mouse STINGs . This interaction with STING leads to the induction of cytokines and chemokines . The activation of STING by Adu-S100 results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

Biochemical Pathways

The STING pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms . The STING cascade is triggered when the enzyme cyclic GMP-AMP synthase (cGAS) binds cytosolic DNA and synthesizes the secondary messenger cGAMP . cGAMP activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production . Secreted interferons establish an antiviral state in infected and adjacent cells .

Result of Action

The activation of STING by Adu-S100 leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . This results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .

Action Environment

The action of Adu-S100 can be influenced by environmental factors such as the tumor microenvironment. Overcoming and remodeling the immunosuppressive tumor microenvironment is of paramount importance in order to realize the full potential of cancer immunotherapy with immune checkpoint blockade . The development of the next-generation STING-targeted drugs to realize the full potential of engaging this pathway for cancer treatment can be a solution to overcome the current challenges .

Analyse Biochimique

Biochemical Properties

Adu-S100 free acid interacts with the STING pathway, a critical component of the innate immune response . It has a higher affinity for STING than c-di-AMP due to the presence of a 2’-5’, 3’-5’ mixed linkage, as found in endogenous human CDNs produced by cGAS (cyclic GMP-AMP synthase) . It activates all known human STING alleles as well as murine STING .

Cellular Effects

Adu-S100 free acid has been shown to have significant effects on various types of cells and cellular processes . It induces the production of type I interferons (IFNs) following its recognition by the endoplasmic reticulum-resident receptor STING . This leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . In addition, it has been found to induce severe cell death within six days of intratumoral administration .

Molecular Mechanism

The molecular mechanism of Adu-S100 free acid involves its interaction with the STING pathway . Upon binding to STING, it leads to the activation of kinases TBK1 and IRF3 that induce interferon production . This results in the activation of a host type I interferon response, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Adu-S100 free acid has been observed to degrade over time. It readily undergoes a monoexponential decline in serum with a half-life of 2.8 hours. Over 90% of the drug was degraded within 12 hours, and it became undetectable by 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of Adu-S100 free acid vary with different dosages . For instance, in mice bearing dual flank 4T1 mammary carcinoma tumors resistant to anti-PD-1 treatment, adding a single dose of Adu-S100 with anti-PD-1 induced eradication of both injected and noninjected tumors, leading to near-complete responses .

Metabolic Pathways

Adu-S100 free acid is involved in the STING pathway, a critical component of the innate immune response . This pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Transport and Distribution

It is known that it is delivered systemically using DOTAP/cholesterol liposomes .

Subcellular Localization

The subcellular localization of Adu-S100 free acid is primarily at the endoplasmic reticulum, where it binds to the resident receptor STING . This interaction triggers a cascade of events leading to the production of type I interferons and a subsequent immune response .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ADU-S100 est synthétisé par une série de réactions chimiques impliquant la formation de structures de dinucléotides cycliques. La synthèse implique généralement l'utilisation de liaisons phosphorothioates pour améliorer la stabilité et la lipophilie du composé . Les conditions de réaction sont soigneusement contrôlées pour garantir la formation correcte de la structure cyclique et éviter la dégradation du composé.

Méthodes de production industrielle

Dans les milieux industriels, ADU-S100 est produit à l'aide de techniques de synthèse chimique avancées permettant une production à grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et un contrôle précis des conditions de réaction pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

ADU-S100 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant ADU-S100 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction sont généralement contrôlées pour maintenir la stabilité du composé et pour garantir les résultats de réaction souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant ADU-S100 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés d'ADU-S100, tandis que les réactions de réduction peuvent produire des dérivés réduits .

Applications de la recherche scientifique

ADU-S100 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les propriétés et les réactions des dinucléotides cycliques.

Biologie : Il est utilisé pour étudier le rôle de la voie stimulatrice des gènes de l'interféron dans les réponses immunitaires.

Médecine : Il est étudié comme agent thérapeutique potentiel pour l'immunothérapie contre le cancer.

Mécanisme d'action

ADU-S100 exerce ses effets en activant la voie stimulatrice des gènes de l'interféron. Cette voie est déclenchée lorsque l'enzyme cyclic GMP-AMP synthase se lie à l'ADN cytosolique et synthétise le second messager cyclic GMP-AMP. Le cyclic GMP-AMP active ensuite le stimulateur des gènes de l'interféron, conduisant à l'activation des kinases TBK1 et IRF3, qui induisent la production d'interférons et d'autres cytokines . Cela entraîne une réponse immunitaire spécifique à l'antigène, robuste et durable, médiée par les cellules T contre les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclic GMP-AMP : C'est le ligand naturel du stimulateur des gènes de l'interféron et possède des propriétés immunostimulantes similaires.

2’3’-cyclic di-adenosine monophosphate : Ce composé est structurellement similaire à ADU-S100 et active également la voie stimulatrice des gènes de l'interféron.

Unicité d'ADU-S100

ADU-S100 est unique dans sa capacité à activer toutes les isoformes connues du stimulateur des gènes de l'interféron humain et murin. Il a été démontré qu'il induisait efficacement l'expression de cytokines et de chimiokines, conduisant à une réponse immunitaire robuste. De plus, la présence de liaisons phosphorothioates dans ADU-S100 améliore sa stabilité et sa lipophilie, le rendant plus efficace en tant qu'agent thérapeutique .

Propriétés

Numéro CAS |

1638241-89-0 |

|---|---|

Formule moléculaire |

C20H24N10O10P2S2 |

Poids moléculaire |

690.5 g/mol |

Nom IUPAC |

(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |

Clé InChI |

IZJJFUQKKZFVLH-ZILBRCNQSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |

Synonymes |

ML RR-S2 CDA; STING-Inducer-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

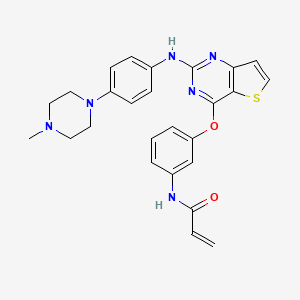

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

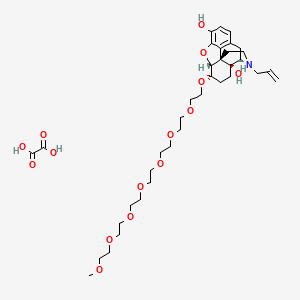

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

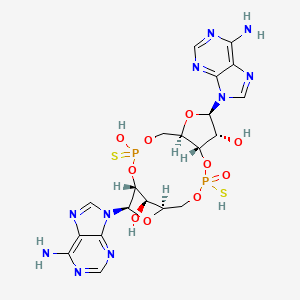

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)